2-Benzhydryloxyethanamine

Description

Contextualization within Modern Organic Chemistry Research

In the field of modern organic chemistry, particularly within medicinal chemistry, the design and synthesis of novel molecules with potential biological activity is a primary objective. A key strategy in this endeavor is the use of "building blocks," which are relatively simple molecules that possess specific structural features and functional groups that can be strategically combined to create more complex molecular architectures. csmres.co.uknih.gov The quality and diversity of these building blocks are crucial for the successful exploration of chemical space and the ultimate discovery of new therapeutic agents. routledge.com

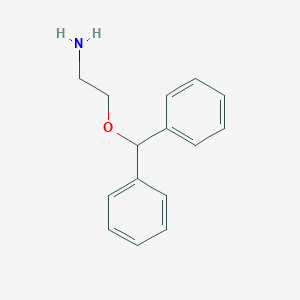

2-Benzhydryloxyethanamine emerges as a noteworthy scaffold within this context. Structurally, it is characterized by two key features: the bulky, lipophilic benzhydryl group (a diphenylmethyl group) and a flexible ethylamine (B1201723) side chain. This combination of a diaryl motif and a primary amine functional group, connected by an ether linkage, makes it a bifunctional building block. csmres.co.ukresearchgate.net Such bifunctional reagents are valuable in synthetic chemistry as they allow for sequential and controlled introduction of different molecular fragments. csmres.co.uk The primary amine serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the construction of a diverse library of derivatives. libretexts.org

Rationale for In-depth Investigation of this compound

The specific impetus for the in-depth investigation of this compound in the academic literature stems from its potential to modulate the activity of specific enzymes. A significant area of research has focused on its role as a carbonic anhydrase (CA) activator. researchgate.net Carbonic anhydrases are a family of enzymes that play a critical role in regulating pH homeostasis and are involved in numerous physiological and pathological processes. researchgate.net While much research has focused on CA inhibitors, the development of CA activators (CAAs) is an emerging field with potential therapeutic applications, particularly at the neurological level. nih.govuniroma1.it

Recent studies have explored a range of compounds, including antihistamines and psychoactive drugs, as potential CAAs. uniroma1.it Within this framework, this compound (referred to as compound 2 in a 2023 study by Fiorentino et al.) was specifically investigated for its ability to activate four pharmacologically significant human (h) CA isoforms: hCA I, hCA II, hCA IV, and hCA VII. researchgate.netnih.gov The rationale for its selection was based on its structural similarity to other known bioactive molecules, such as certain phenothiazine (B1677639) derivatives. researchgate.net

The investigation revealed that the benzhydryloxyethylamine derivative displayed selective activation properties. nih.gov It was found to be an activator for the cytosolic isoform hCA II, while showing no activation for hCA I and hCA IV. nih.gov The study also highlighted its potent activation of hCA VII, which is the most abundant CA isoform in the central nervous system. researchgate.net This isoform-specific activity is a key finding, as it suggests that derivatives based on this scaffold could be developed as selective modulators of specific CA enzymes, which is a highly desirable characteristic in modern drug design. nih.gov

The table below summarizes the activation constants (KA) for this compound against the tested human carbonic anhydrase isoforms, as reported in the research.

| Compound | hCA I (KA [µM]) | hCA II (KA [µM]) | hCA IV (KA [µM]) | hCA VII (KA [µM]) |

|---|---|---|---|---|

| This compound | > 100 | 18.4 | > 100 | 9.8 |

This focused investigation into the enzyme modulating capabilities of this compound provides a clear rationale for its study, moving it from a simple chemical building block to a lead structure for the development of novel and selective pharmacological tools.

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydryloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFUDGBWGXTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275381 | |

| Record name | 2-benzhydryloxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17349-94-9 | |

| Record name | 2-(Diphenylmethoxy)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17349-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinordiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017349949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzhydryloxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINORDIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO6ZP0WF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Benzhydryloxyethanamine and Its Molecular Analogues

Established Synthetic Pathways to 2-Benzhydryloxyethanamine

The most common and established method for the synthesis of this compound is through a variation of the Williamson ether synthesis. This approach involves the formation of an ether linkage between a benzhydryl group and an ethanolamine (B43304) backbone.

Stepwise Reaction Sequences

A primary synthetic route to this compound involves the O-alkylation of ethanolamine with a benzhydryl halide, such as benzhydryl bromide or benzhydryl chloride. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of ethanolamine, making it a more potent nucleophile.

A key challenge in this synthesis is the potential for competing N-alkylation of the primary amine of ethanolamine. To circumvent this, a common strategy involves the use of a protecting group for the amine functionality. The general sequence is as follows:

Protection of the amine: The amino group of ethanolamine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group. This prevents the amine from reacting with the benzhydryl halide.

Etherification: The protected ethanolamine is then reacted with a benzhydryl halide in the presence of a base to form the ether linkage.

Deprotection: The protecting group is subsequently removed to yield the final product, this compound.

An alternative approach involves the direct reaction of a benzhydryl halide with an excess of ethanolamine, where ethanolamine itself can act as both the nucleophile and the base. However, this method may lead to a mixture of O-alkylated and N-alkylated products, requiring careful purification.

A related synthesis for a similar compound, diphenhydramine (B27) (the N,N-dimethyl analogue), involves the O-alkylation of N,N-dimethylethanolamine with a benzhydryl halide. juniperpublishers.comnih.gov This highlights the general applicability of the Williamson ether synthesis to this class of compounds.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the benzhydryl moiety.

Table 1: Optimization of Reaction Conditions for the Synthesis of Benzhydryl Ethers

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Strong bases (e.g., NaH, KH) vs. Weaker bases (e.g., K2CO3, Et3N) | Stronger bases can lead to higher yields by ensuring complete deprotonation of the alcohol, but may also promote side reactions. Weaker bases may require higher temperatures or longer reaction times but can offer better selectivity for O-alkylation. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. Nonpolar (e.g., Toluene) | Polar aprotic solvents can accelerate SN2 reactions, leading to higher yields and faster reaction times. francis-press.com |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts, such as the symmetrical ether of benzhydrol. juniperpublishers.com |

| Leaving Group | -Br vs. -Cl | Benzhydryl bromide is typically more reactive than benzhydryl chloride, leading to higher yields under similar conditions. juniperpublishers.com |

Phase-transfer catalysis (PTC) has been shown to be an effective technique for the synthesis of related benzhydryl ethers, such as diphenhydramine. juniperpublishers.com In a "solid phase-liquid" PTC system, the formation of symmetrical ether byproducts can be minimized. juniperpublishers.com This methodology could be adapted to the synthesis of this compound to improve yield and simplify purification.

Strategic Approaches in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Modular and Combinatorial Synthesis Techniques

Modular synthesis approaches are particularly well-suited for creating libraries of this compound derivatives. This can be achieved by varying either the benzhydryl component or the amino alcohol component.

Varying the Benzhydryl Moiety: A range of substituted benzhydrols or benzhydryl halides can be used as starting materials. This allows for the introduction of various substituents on the phenyl rings, which can modulate the electronic and steric properties of the molecule.

Varying the Amino Alcohol Moiety: A diverse set of amino alcohols can be employed in place of ethanolamine to generate analogues with different chain lengths, branching, or additional functional groups between the ether linkage and the amino group.

Combinatorial approaches, where different benzhydryl precursors are reacted with a library of amino alcohols in a parallel fashion, can rapidly generate a large number of derivatives for screening purposes.

Enantioselective and Stereocontrolled Synthesis Considerations

Since the benzhydryl carbon is a prochiral center, the synthesis of chiral, non-racemic derivatives of this compound is an important consideration, particularly for pharmaceutical applications where enantiomers can exhibit different biological activities.

Enantioselective synthesis can be approached in several ways:

Use of Chiral Starting Materials: Starting with an enantiomerically pure benzhydrol or a chiral amino alcohol will lead to the formation of a specific stereoisomer.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or phase-transfer catalysts, can induce enantioselectivity in the etherification step. While specific examples for this compound are not widely reported, the principles of asymmetric catalysis are applicable.

Resolution of Racemates: A racemic mixture of this compound or its derivatives can be separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Role of Specific Catalysts and Reagents in this compound Synthesis

The choice of catalysts and reagents plays a pivotal role in the successful synthesis of this compound and its analogues, influencing reaction rates, yields, and selectivity.

Table 2: Key Catalysts and Reagents in the Synthesis of this compound and its Analogues

| Catalyst/Reagent | Role | Example Application |

| Bases (e.g., NaH, K2CO3) | Deprotonation of the alcohol | Williamson ether synthesis. wikipedia.orgbyjus.com |

| Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide - TBAB) | Facilitates reaction between reactants in different phases, improves yield and selectivity. | O-alkylation of N,N-dimethylethanolamine with benzhydryl halides. juniperpublishers.comnih.gov |

| Lewis Acids (e.g., Aluminum trichloride) | Can be used to catalyze the reaction between a benzhydryl alcohol and another alcohol. | Synthesis of benzhydryl ether derivatives. epo.org |

| Amine Protecting Groups (e.g., Boc, Bn) | Prevents N-alkylation of the primary amine. | Protection of amines during synthesis. tcichemicals.comchemistrytalk.org |

| Deprotecting Reagents (e.g., Trifluoroacetic acid for Boc, H2/Pd for Bn) | Removal of the amine protecting group. | Final step in the synthesis of the primary amine. tcichemicals.com |

Atom Economy and Green Chemistry Principles in Synthetic Design

The application of green chemistry principles, particularly atom economy, is crucial in the modern synthetic design for this compound and its analogues. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org The goal is to maximize this incorporation, thereby minimizing waste. jk-sci.comjocpr.com Traditional synthesis routes for compounds like Diphenhydramine, a close analogue of this compound, have been noted for their low atom efficiency, sometimes as low as 39%. eurekaselect.com Such processes often generate substantial byproducts, leading to economic and environmental concerns associated with waste disposal. wikipedia.org

The principles of green chemistry extend beyond atom economy to include the use of less hazardous chemical syntheses, the use of renewable feedstocks, and the design of energy-efficient processes. acs.org In the synthesis of this compound analogues, the move away from stoichiometric reagents towards catalytic systems is a key green advancement. rsc.org For example, the use of a Ruthenium catalyst has been reported in the synthesis of Diphenhydramine. researchgate.net Catalytic reactions are inherently more atom-economical as the catalyst is not consumed and can be used in small amounts to facilitate the reaction. jk-sci.com

Furthermore, the choice of solvent plays a significant role in the environmental impact of a synthesis. Many organic reactions utilize large quantities of volatile and often toxic organic solvents. scranton.edu The development of solvent-free reactions or the use of greener solvents like water are central tenets of green chemistry. eurekaselect.comrsc.org The aforementioned solvent-free flow synthesis of Diphenhydramine hydrochloride is a prime example of this principle in action. allfordrugs.com

The following table provides a comparative overview of different synthetic approaches and their adherence to green chemistry principles, particularly atom economy.

| Synthetic Approach | Key Features | Atom Economy | Green Chemistry Aspects |

| Traditional Synthesis | Often involves stoichiometric reagents and harsh conditions. eurekaselect.com | Low (e.g., ~39% reported for a Diphenhydramine process). eurekaselect.com | - Inefficient use of reactants.- Generation of significant waste. wikipedia.orgeurekaselect.com |

| Improved Batch Process | Elimination of hazardous reagents (e.g., bromine), reduced reaction time. eurekaselect.com | Significantly improved (~45% enhancement in overall process efficiency). eurekaselect.com | - Reduced use of corrosive materials.- Potential for use of greener solvents (e.g., water). eurekaselect.com |

| Continuous Flow Synthesis | Solvent-free reaction at high temperature, direct formation of molten salt product. allfordrugs.com | High (approaching 100% for the key reaction step). allfordrugs.com | - Elimination of solvent.- High energy efficiency.- Minimized waste generation. allfordrugs.com |

| Catalytic Synthesis | Employs catalysts (e.g., Ruthenium) to facilitate the reaction. researchgate.net | Generally high, as catalysts are not consumed. jk-sci.com | - Reduced energy requirements.- High selectivity, minimizing byproducts. jk-sci.com |

By focusing on atom economy and other green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally benign. jocpr.com The trend towards catalytic, solvent-free, and continuous manufacturing processes reflects a significant shift in the pharmaceutical and chemical industries towards more responsible production methods. eurekaselect.comallfordrugs.com

Reaction Mechanisms and Chemical Transformations of 2 Benzhydryloxyethanamine

Reactivity at the Benzhydryloxy Functionality

The benzhydryloxy portion of the molecule is an ether linkage. Ethers are generally unreactive but can be cleaved under strongly acidic conditions. wikipedia.orgopenstax.org

The cleavage of the ether bond in 2-Benzhydryloxyethanamine is typically achieved by heating with strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.orglibretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen.

Due to the presence of the benzhydryl group (diphenylmethyl), the cleavage of this compound proceeds via an SN1 mechanism. openstax.orglibretexts.org The benzhydryl group can form a highly stable secondary carbocation that is resonance-stabilized by the two adjacent phenyl rings.

The mechanism involves two key steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the hydroxyl group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Formation of the Carbocation: The C-O bond breaks, and the leaving group (2-aminoethanol) departs, forming a stable benzhydryl carbocation.

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) from the acid then attacks the carbocation to form the diphenylmethyl halide.

Table 2: Comparison of SN1 and SN2 Ether Cleavage Pathways

| Feature | SN1 Mechanism (for this compound) | SN2 Mechanism (for ethers with primary alkyl groups) |

|---|---|---|

| Substrate | Favored by tertiary, benzylic, or allylic groups that form stable carbocations. openstax.org | Occurs with methyl or primary alkyl groups that are less sterically hindered. openstax.org |

| Intermediate | Stable carbocation (benzhydryl cation). libretexts.org | No intermediate; proceeds via a transition state. |

| Rate-Determining Step | Formation of the carbocation. | The single, concerted nucleophilic attack step. |

| Nucleophile Role | Attacks the carbocation after it has formed; its strength does not affect the reaction rate. libretexts.org | Attacks the protonated ether in the rate-determining step; a strong nucleophile is required. |

| Products | Diphenylmethyl halide and 2-aminoethanol. | An alcohol and an alkyl halide. masterorganicchemistry.com |

The initial product of the SN1 ether cleavage is the benzhydryl cation. This intermediate is then rapidly attacked by the halide nucleophile present in the reaction mixture to yield a diphenylmethyl halide (e.g., diphenylmethyl bromide). This transformation is a key reaction of the benzhydryl group under these conditions. The stability of the intermediate carbocation makes this cleavage process efficient, often occurring at moderate temperatures. openstax.org

Role of this compound as a Chemical Intermediate

This compound serves as a valuable chemical intermediate, primarily as a building block for the synthesis of more complex molecules, particularly pharmaceuticals. The molecular scaffold, which combines the bulky benzhydryl ether group with a flexible ethanamine chain, is a common feature in a variety of pharmacologically active compounds.

It is a key precursor in the synthesis of antihistamines and other drugs. For example, the primary amine can be alkylated in subsequent synthetic steps to produce tertiary amines. A notable example is its role in the synthesis of Diphenhydramine (B27) and its analogues. In this context, this compound can be N-methylated via reactions such as reductive amination or reaction with methyl halides to install the final dimethylamino group characteristic of Diphenhydramine. The benzhydryl ether moiety is a critical pharmacophore in these compounds, contributing to their antagonist activity at the histamine H1 receptor.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diphenylmethane (B89790) |

| Diphenylmethyl halide |

| 2-aminoethanol |

| Diphenylmethyl bromide |

| Diphenhydramine |

| Hydrogen bromide |

Formation and Reactivity of Transient Intermediates

This compound is primarily formed in biological systems as the secondary metabolite of diphenhydramine, following an initial N-demethylation to N-desmethyldiphenhydramine. The conversion of N-desmethyldiphenhydramine, a secondary amine, to this compound, a primary amine, is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being a key isozyme in this process. nih.govnih.gov

The reaction mechanism for this N-demethylation proceeds through the formation of a transient carbinolamine intermediate. The process is initiated by the abstraction of a hydrogen atom from the N-methyl group of N-desmethyldiphenhydramine by the highly reactive ferryl-oxo species of the CYP450 enzyme. This is followed by a "rebound" step where a hydroxyl group is transferred to the carbon atom, forming the unstable carbinolamine. nih.govresearchgate.net

This carbinolamine intermediate is highly transient and rapidly undergoes decomposition. The lone pair of electrons on the nitrogen atom facilitates the cleavage of the carbon-nitrogen bond, leading to the formation of the primary amine, this compound, and the release of formaldehyde. researchgate.net

Table 1: Key Intermediates in the Formation of this compound

| Intermediate | Structure | Role in Reaction Pathway |

| N-desmethyldiphenhydramine radical | Initial species formed after hydrogen abstraction from the N-methyl group. | |

| Carbinolamine | Unstable intermediate formed by the addition of a hydroxyl group. |

The primary amine group of this compound is a reactive site for further chemical transformations. Its nucleophilic nature makes it susceptible to reactions with various electrophiles.

Pathways for Further Chemical Transformations

Once formed, this compound can undergo further metabolic transformations, primarily through oxidation of its primary amine group. This pathway leads to the formation of diphenylmethoxyacetic acid. nih.gov This oxidation is a multi-step process that likely involves enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase. researchgate.net

The initial step is the oxidative deamination of this compound, catalyzed by MAO. This reaction converts the primary amine into an aldehyde, (2-benzhydryloxy)acetaldehyde, with the concomitant production of ammonia and hydrogen peroxide. The mechanism of MAO-catalyzed oxidation typically involves the transfer of a hydride from the α-carbon of the amine to the FAD cofactor of the enzyme, forming an imine intermediate which is then hydrolyzed to the aldehyde. nih.gov

The resulting aldehyde is a transient intermediate that is subsequently oxidized to a carboxylic acid. This step is likely catalyzed by an aldehyde dehydrogenase, which utilizes NAD+ as a cofactor to oxidize the aldehyde to diphenylmethoxyacetic acid. libretexts.org

Table 2: Major Chemical Transformations of this compound

| Transformation | Reactant | Product | Enzyme(s) Involved |

| Oxidative Deamination | This compound | (2-benzhydryloxy)acetaldehyde | Monoamine Oxidase (MAO) |

| Aldehyde Oxidation | (2-benzhydryloxy)acetaldehyde | Diphenylmethoxyacetic acid | Aldehyde Dehydrogenase |

These transformations represent the primary metabolic pathways for the clearance of this compound from biological systems.

Derivatization Strategies and Functional Group Manipulation of 2 Benzhydryloxyethanamine

Amine Derivatization Pathways for Analytical and Synthetic Applications

The primary amine group is the most reactive site on the 2-Benzhydryloxyethanamine molecule and is a prime target for derivatization. Such modifications are often necessary to improve the compound's suitability for analytical techniques like gas chromatography-mass spectrometry (GC-MS) by increasing its volatility and thermal stability. iu.edunih.gov Derivatization replaces the labile hydrogen atoms of the amine with more stable functional groups. iu.edu

Silylation is a common derivatization technique used to decrease the polarity and increase the volatility of compounds containing active hydrogen atoms, such as primary amines. nih.govresearchgate.net This process involves replacing the active hydrogens on the amine nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com For this compound, reaction with a silylating agent results in a derivative that is more volatile and thermally stable, making it more amenable to GC-MS analysis. nih.gov Common silylating reagents feature strong leaving groups that facilitate the derivatization of amines. phenomenex.com The resulting silylated derivative exhibits improved chromatographic behavior, yielding sharper peaks and better resolution. iu.edu

Interactive Table: Common Silylating Agents for Primary Amines

| Reagent Name | Abbreviation | Common Use |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A commonly used silylating agent for amines and other functional groups. iu.edu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Reported to be the most volatile of the common silylating agents. youtube.com |

| N-trimethylsilylimidazole | TMSI | Effective for targeting hydroxyl groups and carboxylic acids, but less reactive towards amines compared to BSTFA. phenomenex.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents to improve derivatization of sterically hindered groups. phenomenex.com |

Acylation is another effective method for derivatizing the primary amine of this compound. This reaction typically involves treating the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in an alkaline medium. researchgate.net The process converts the basic amine into a less polar, more stable amide derivative. For example, trifluoroacetic anhydride (TFAA) is used as an acylating agent to produce trifluoroacetyl derivatives, which exhibit good chromatographic properties. iu.edu Benzoylation, using benzoyl chloride, is another acylation method that can react with primary and secondary amine groups. researchgate.net These modifications reduce peak tailing and improve analytical detection. researchgate.net

Interactive Table: Common Acylating Agents for Primary Amines

| Reagent Name | Type | Resulting Derivative |

| Trifluoroacetic anhydride | Acid Anhydride | Trifluoroacetyl (TFA) amide. iu.edu |

| Acetic Anhydride | Acid Anhydride | Acetyl amide |

| Benzoyl Chloride | Acyl Chloride | Benzoyl amide. researchgate.net |

| Isobutyl Chloroformate | Chloroformate | Isobutyloxycarbonyl amide |

While esterification directly applies to carboxylic acids and alcohols, the analogous reaction for amines involves the formation of carbamates. This derivatization pathway is crucial for modifying the amine functionality of this compound. The reaction typically proceeds by treating the amine with a chloroformate, such as ethyl chloroformate or methyl chloroformate (MCF). iu.edunih.gov This process, a type of acylation, results in the formation of a stable carbamate (B1207046) linkage. The resulting derivative has reduced polarity and is suitable for chromatographic analysis. This method is a key component of alkylation protocols used for the simultaneous analysis of amino and non-amino organic acids. nih.gov

Selective Functionalization of the Benzhydryl Moiety

The benzhydryl moiety of this compound, consisting of two phenyl rings attached to a single carbon, presents opportunities for selective functionalization. Advanced synthetic methods allow for the targeted modification of C–H bonds on the aromatic rings. huji.ac.il These strategies enable the introduction of various substituents onto the phenyl groups without altering the 2-aminoethoxy side chain. Such selective transformations are valuable for creating a library of analogs with potentially different biological activities or physicochemical properties. This late-stage functionalization is a powerful tool in medicinal chemistry for exploring structure-activity relationships.

Application of Protecting Group Chemistry in this compound Synthesis

The synthesis of complex organic molecules like this compound often requires the use of protecting groups to temporarily mask a reactive functional group, preventing it from undergoing an undesired reaction. researchgate.net In a plausible synthesis of this compound, protecting group strategy is essential to ensure the desired bond formations occur selectively.

A common synthetic route could begin with 2-aminoethanol. The more nucleophilic amine group must be protected before the ether linkage is formed. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines because it is stable under various conditions but can be easily removed under acidic conditions. tcichemicals.com

The synthesis would proceed as follows:

Protection: The primary amine of 2-aminoethanol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form Boc-protected 2-aminoethanol.

Etherification: The hydroxyl group of the protected intermediate is then reacted with a benzhydryl halide (e.g., benzhydryl bromide) under basic conditions to form the benzhydryl ether. The bulky Boc group prevents the amine from competing in this reaction.

Deprotection: The Boc group is removed from the nitrogen atom using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound. tcichemicals.com

This strategy, which relies on the selective protection and deprotection of the amine, is a fundamental concept in modern organic synthesis. researchgate.netsci-hub.se The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps. researchgate.net

Interactive Table: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid). tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine). tcichemicals.com |

| Benzyl (B1604629) | Bn | Hydrogenolysis. libretexts.org |

| Carbobenzyloxy | Cbz, Z | Hydrogenolysis |

Computational Chemistry and Theoretical Investigations of 2 Benzhydryloxyethanamine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecular structure and reactivity of 2-Benzhydryloxyethanamine. dergipark.org.trdergipark.org.tr These computational approaches are crucial for analyzing the molecule's stability and structure. dergipark.org.tr A theoretical study of Diphenhydramine (B27) utilized both DFT and HF methods with various basis sets to optimize the molecule's geometry and determine its energy band gaps. dergipark.org.tr For instance, the geometry of the molecule was optimized using the B3LYP functional with the LanL2MB basis set. dergipark.org.tr

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the minimum energy. For a flexible molecule like this compound, this process is complex due to the large number of possible conformations arising from rotation around its single bonds.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. researchgate.net For this compound, a key area of conformational interest is the orientation of the O-C-C-N moiety. Theoretical and experimental NMR studies have indicated that this fragment preferentially adopts a gauche conformation. researchgate.net This preference is attributed to stabilizing intramolecular interactions, such as antiperiplanar σC–H → σC–O and σC–H → σC–N hyperconjugation. researchgate.net This intrinsic conformational preference is significant because it matches the bioactive structure of Diphenhydramine when it binds to its target, histamine methyltransferase, suggesting that intramolecular forces play a crucial role in determining its biologically active shape. researchgate.net The solid-state structure of Diphenhydramine hydrochloride, determined by X-ray crystallography, reveals an almost eclipsed geometry for the O-C-C-N fragment, with a torsion angle of 38(1)°. rsc.org

Table 1: Key Torsion Angle in this compound Hydrochloride (Solid State)

| Torsion Angle | Value (degrees) |

|---|---|

| O–C–C–N | 38(1) |

Data sourced from X-ray crystallography studies. rsc.org

Understanding the electronic structure and charge distribution is essential for predicting a molecule's reactivity and intermolecular interactions. Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are employed for this purpose.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com This method provides a quantitative description of the "natural Lewis structure" of a molecule. q-chem.com The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory, which reveals the delocalization of electron density from filled orbitals to empty anti-bonding orbitals, a key factor in molecular stability and conformation. researchgate.net For this compound, NBO analysis would be used to quantify the stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–O) that favor the gauche conformation. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, highlighting these as sites for hydrogen bonding and interaction with receptor sites.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time.

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a simulated solvent box (e.g., water) and track its conformational changes and interactions with the solvent molecules over a period of nanoseconds or longer. This allows for the exploration of the molecule's conformational landscape in a more realistic, solvated environment. The simulation can reveal the stability of different conformers, the rates of transition between them, and the formation and breaking of intermolecular hydrogen bonds with solvent molecules. Such studies are crucial for understanding how the solvent environment influences the conformational preferences that are critical for biological activity. acs.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For this compound, docking studies are used to investigate its binding mode within the active site of its biological targets, such as the histamine H1 receptor. mdpi.comnih.gov

In a typical docking procedure, a 3D model of the receptor is used as a target. The this compound molecule is then computationally placed into the receptor's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. mdpi.com Studies on related antihistamines have shown that key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues (e.g., MET 183, THR 184), are crucial for binding to the histamine H1 receptor. nih.gov Molecular modeling of Diphenhydramine and other diphenyl compounds that block sodium channels suggests that the two phenyl groups are key ligands that interact with aromatic side chains in the channel. nih.gov

Following docking, binding free energy calculations can be performed to provide a more accurate estimation of the binding affinity. These calculations often combine the results of MD simulations with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to account for solvent effects and entropic contributions to binding.

Table 2: Potential Interacting Residues for Antihistamines at the H1 Receptor

| Residue | Interaction Type |

|---|---|

| MET 183 | Hydrogen Bond |

| THR 184 | Hydrogen Bond |

| ILE 187 | Hydrogen Bond |

Based on studies of cloperastine analogues targeting the histamine H1 receptor. nih.gov

Advanced Computational Methodologies Applied to this compound

Beyond standard quantum mechanics and molecular dynamics, more advanced computational methods can be applied to study this compound. These include enhanced sampling techniques in MD simulations, such as replica-exchange MD or metadynamics, which are designed to overcome energy barriers and more thoroughly explore the conformational landscape of flexible molecules.

Another advanced area is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation of this compound binding to a receptor, the ligand and the immediate active site residues would be treated with a high-level quantum mechanics method, while the rest of the protein and solvent would be treated with a more computationally efficient molecular mechanics force field. This approach allows for an accurate description of the electronic effects involved in the binding and potential catalytic events, while still being computationally feasible for large biological systems.

Machine Learning and Artificial Intelligence in Chemical Prediction

Furthermore, ML models are adept at predicting the physicochemical and biological properties of molecules. By analyzing the structural features of a compound, these models can estimate properties such as solubility, boiling point, and toxicity. In the context of drug discovery, AI can be used to predict the bioactivity of a molecule against a specific biological target, thereby identifying potential therapeutic candidates. arxiv.org For this compound, a hypothetical ML-based prediction of its properties might look like the following:

| Property | Predicted Value | Confidence Score |

| Aqueous Solubility (logS) | -3.5 | 0.85 |

| Blood-Brain Barrier Permeability | High | 0.92 |

| hERG Inhibition Likelihood | Low | 0.78 |

This table is a hypothetical representation and is for illustrative purposes only.

The development of sophisticated algorithms, such as "random forest" models and neural networks, has enhanced the accuracy of these predictions. princeton.edu These models can learn from complex, multi-dimensional data to provide valuable insights into the behavior of chemical compounds. princeton.edu The use of molecular "fingerprints," which are numerical representations of a molecule's structure, allows these algorithms to process and learn from large chemical datasets. dartmouth.edu

Multiscale Modelling Approaches for Complex Systems

Multiscale modeling is a powerful computational strategy that allows scientists to study chemical and biological systems across a wide range of spatial and temporal scales. researchgate.net This approach bridges the gap between different levels of theory, from the quantum mechanical behavior of electrons and atoms to the macroscopic properties of materials and biological systems. researchgate.netelsevierpure.com For a molecule like this compound, multiscale modeling could provide a comprehensive understanding of its behavior in complex environments, such as its interaction with a cell membrane or its aggregation in solution.

The fundamental idea behind multiscale modeling is to use the appropriate level of detail for each part of the system being studied. tue.nl For example, the active site of an enzyme interacting with this compound could be modeled using high-level quantum mechanics (QM) to accurately describe the chemical reactions and bond-breaking events. The surrounding protein and solvent molecules, which have a less direct role in the reaction, could be modeled using less computationally expensive classical molecular mechanics (MM) force fields. This hybrid QM/MM approach allows for the study of large, complex systems with a high degree of accuracy where it is most needed.

A hypothetical multiscale modeling study of this compound interacting with a lipid bilayer could involve the following levels of theory:

| Component | Modeling Approach | Level of Theory |

| This compound | Quantum Mechanics (QM) | Density Functional Theory (DFT) |

| Lipid Bilayer Headgroups | All-Atom Molecular Mechanics (MM) | CHARMM36 Force Field |

| Lipid Bilayer Tails | Coarse-Grained Molecular Dynamics (CG-MD) | Martini Force Field |

| Solvent (Water) | Coarse-Grained Molecular Dynamics (CG-MD) | Martini Force Field |

This table is a hypothetical representation and is for illustrative purposes only.

By combining these different levels of description, researchers can simulate the behavior of the system over longer timescales and larger length scales than would be possible with a single, high-level method. This allows for the investigation of complex processes such as the permeation of this compound across a cell membrane or the formation of micelles in an aqueous solution. Multiscale modeling has been successfully applied to a wide range of systems, from materials science to drug delivery, providing valuable insights that can guide experimental work. researchgate.net

Structure Activity Relationship Sar Analysis of 2 Benzhydryloxyethanamine and Its Analogues

Theoretical Frameworks for SAR Studies Applied to 2-Benzhydryloxyethanamine

SAR studies are broadly categorized into qualitative and quantitative approaches. These frameworks provide the methodological basis for analyzing how structural modifications to the this compound scaffold would correlate with changes in biological potency and selectivity.

Qualitative SAR involves the analysis of how specific structural changes affect the biological activity of a molecule in a non-numerical manner. This approach identifies key functional groups and structural motifs that are essential for activity. For the this compound scaffold, a qualitative analysis would involve synthesizing a series of analogues and comparing their activities. Key modifications would include:

Variation of the Benzhydryl Moiety: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl rings to probe the impact of electronics and sterics.

Modification of the Ether Linkage: Replacing the oxygen atom with sulfur (thioether) or a methylene (B1212753) group to assess the role of the heteroatom.

Alteration of the Ethylamine (B1201723) Side Chain: Varying the length of the alkyl chain between the ether oxygen and the terminal nitrogen atom.

Substitution on the Terminal Amine: Introducing methyl or larger alkyl groups to the nitrogen to determine the importance of the primary amine for activity.

By comparing the biological activities of these modified compounds to the parent, this compound, researchers can deduce which structural features are critical for the desired effect. For instance, studies on benzimidazole (B57391) derivatives have shown that the nature and position of substituents on the ring system significantly contribute to their anti-inflammatory activity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity. mdpi.com These models use statistical methods to relate numerical descriptors of a molecule's structure (e.g., physicochemical properties like lipophilicity, electronic parameters, and steric factors) to its observed biological activity.

For this compound analogues, a QSAR study would follow these general steps:

Data Set Assembly: A series of analogues with a range of structural variations and their corresponding measured biological activities (e.g., enzyme activation constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue using specialized software. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., molecular interaction fields).

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the most relevant descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., cross-validation) and, ideally, external validation using a set of molecules not included in the model's training. A statistically robust and validated model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug design efforts. mdpi.com

Identification of Key Structural Determinants for Biological Activity

The biological activity of this compound and its analogues is dictated by specific structural features that enable interaction with a biological target.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound and SAR data from related compounds like antihistamines, a hypothetical pharmacophore for carbonic anhydrase activation would include:

Two Hydrophobic/Aromatic Regions: Corresponding to the two phenyl rings of the benzhydryl group. These large, non-polar moieties are crucial for binding.

A Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor.

A Protonatable Amine Group: The terminal primary amine is a key feature, likely acting as a proton shuttle group, which is essential for the mechanism of carbonic anhydrase activation. tandfonline.com

These features, arranged in a specific three-dimensional orientation, are considered essential for a molecule to bind to the activator site of the enzyme and elicit a functional response.

Modifications to the this compound structure can significantly alter its activity. Based on studies of related compounds, the following SAR trends can be inferred:

Benzhydryl Rings: The presence of two bulky aromatic rings is often mandatory for high-affinity binding in related antihistaminic agents. youtube.com The degree of co-planarity between these rings can influence binding affinity. youtube.com

Ethyl Spacer: The two-carbon chain between the ether and the amine appears to be an optimal length for many biological targets, providing the correct spacing between the hydrophobic benzhydryl group and the protonatable amine.

Terminal Amine: The primary amine is a critical feature for carbonic anhydrase activation, where it is believed to function as a proton shuttle. tandfonline.com SAR studies on tricyclic antidepressants, which also act as CA activators, have shown that methylation of this amine (from a secondary to a tertiary amine) can decrease activating potency, highlighting the importance of the N-H protons. tandfonline.com

Advanced Analytical Techniques for the Characterization and Quantification of 2 Benzhydryloxyethanamine

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the structural elucidation of 2-Benzhydryloxyethanamine. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing the connectivity of atoms and the nature of the chemical bonds within its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are based on the distinct proton environments within the molecule. The benzhydryl proton (CH-O) is highly deshielded by the adjacent oxygen and two phenyl rings, appearing as a characteristic singlet downfield. The methylene (B1212753) protons of the ethylamine (B1201723) chain are split into two distinct triplets due to coupling with each other, with the protons closer to the electronegative oxygen atom appearing at a lower field than those adjacent to the amine group. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region of the spectrum. The primary amine protons are often observed as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals each unique carbon atom in the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each distinct carbon environment. The carbon of the benzhydryl group (CH-O) is significantly downfield due to the attached oxygen. The aromatic carbons show several peaks in the 125-150 ppm range, with the ipso-carbons (the carbons directly attached to the benzhydryl group) being distinct from the ortho, meta, and para carbons. oregonstate.edu The methylene carbons of the ethylamine chain are found in the aliphatic region, with the carbon atom bonded to the oxygen appearing at a lower field than the one bonded to the nitrogen. compoundchem.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic Protons | Ar-H | 7.20 - 7.45 (multiplet, 10H) | 125 - 145 |

| Benzhydryl Proton | (Ar)₂CH-O | 5.35 (singlet, 1H) | 80 - 85 |

| Methylene Protons (adjacent to O) | -O-CH₂- | 3.70 (triplet, 2H) | 65 - 70 |

| Methylene Protons (adjacent to N) | -CH₂-NH₂ | 2.95 (triplet, 2H) | 40 - 45 |

| Amine Protons | -NH₂ | 1.50 (broad singlet, 2H) | N/A |

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce structural information about a molecule by analyzing its fragmentation pattern upon ionization. For this compound (molar mass approximately 227.3 g/mol ), electron impact (EI) ionization would typically be used.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 227. The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The most prominent fragmentation pathway involves the cleavage of the C-O ether bond. This heterolytic cleavage is favored because it produces the highly stable benzhydryl cation ((C₆H₅)₂CH⁺). This cation is resonance-stabilized across both aromatic rings and is therefore expected to form the base peak in the spectrum at m/z 167.

Another characteristic fragmentation is the alpha-cleavage adjacent to the primary amine group. This involves the breaking of the C-C bond, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30. Other minor fragments corresponding to the loss of parts of the ethylamine chain or from the aromatic rings may also be observed. digitellinc.comresearchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 227 | Molecular Ion [M]⁺ | [(C₆H₅)₂CHOCH₂CH₂NH₂]⁺ |

| 167 | Benzhydryl Cation (Base Peak) | [(C₆H₅)₂CH]⁺ |

| 30 | Aminomethyl Cation | [CH₂NH₂]⁺ |

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of chemical bonds.

The IR spectrum of this compound will display several characteristic absorption bands that confirm its structure. The presence of the primary amine group (-NH₂) is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. udel.edu An N-H bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹. The aromatic rings give rise to C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com The presence of the ether linkage is confirmed by a strong C-O stretching band, typically found in the 1050-1150 cm⁻¹ range. researchgate.netoap-lifescience.org Aliphatic C-H stretching from the methylene groups will appear as strong bands just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3020 - 3080 | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 2960 | Aliphatic C-H Stretch | -CH₂- |

| 1590 - 1650 | N-H Bend | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1050 - 1150 | C-O Stretch | Ether |

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated systems or chromophores within a molecule. In this compound, the chromophore responsible for UV absorption is the benzhydryl group, which contains two phenyl rings.

The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or hexane, is expected to show absorptions characteristic of a substituted benzene (B151609). A strong absorption band, corresponding to a π → π* transition, is expected at a wavelength (λmax) below 220 nm. More diagnostically, a series of weaker, fine-structured bands, known as B-bands (benzenoid bands), are anticipated in the 250-270 nm region. msu.edu These absorptions arise from π → π* transitions that are formally forbidden but are observed due to vibrational coupling. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the benzene rings. For benzylamine, absorption maxima are observed at approximately 206 nm and 256 nm, which serves as a reasonable model for the electronic transitions in this compound. sielc.com

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, which may include starting materials, by-products, or degradation products. These techniques are also used for the quantitative determination of the compound's purity.

Gas chromatography (GC) is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase (typically helium or nitrogen).

For the analysis of this compound, a capillary GC column with a non-polar or medium-polarity stationary phase, such as a trifluoropropylmethyl polysiloxane (e.g., Rtx-200) or a 5% phenyl polysiloxane phase, would be suitable. nih.gov A temperature-programmed analysis is typically employed, where the column temperature is gradually increased to ensure the efficient elution of all components. The compound is detected as it exits the column, most commonly by a Flame Ionization Detector (FID), which provides a response proportional to the mass of the carbon-containing analyte. The purity is determined by calculating the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. For instance, in a published method for the related compound diphenhydramine (B27), a retention time of 7.60 minutes was observed under specific GC conditions. nih.gov Another method reported a retention time of 4.5 minutes. researchgate.net The retention time for this compound would be expected to be in a similar range, though it may be slightly different due to the difference in the amine substituent.

Table 4: Example Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Capillary column (e.g., Rtx-200, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 280 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 25 °C/min to 250 °C |

| Injection Mode | Split/Splitless |

Compound Index

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound in various matrices, particularly in pharmaceutical formulations. The versatility of HPLC allows for the development of robust and specific methods tailored to the physicochemical properties of the analyte.

A common approach for the analysis of this compound is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. uobasrah.edu.iq Method development often involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation from potential impurities and degradation products. nih.gov For instance, a study detailed an RP-HPLC method utilizing an Ion Pac Arcus EP-C18 column with a mobile phase composed of a mixture of methanol (B129727), acetonitrile, water, 10mM heptane (B126788) sulfonate, and 13mM triethylamine (B128534) at a pH of 3.3, with UV detection at 254 nm. uobasrah.edu.iq Another method employed a C18 column with a mobile phase of methanol and water (4:1) adjusted to a pH of 7.4, with UV detection at 220 nm.

The selection of the detector is crucial for sensitivity and selectivity. UV-Vis detectors are widely used for the quantification of this compound due to the presence of chromophores in its structure. uobasrah.edu.iq The choice of wavelength is optimized to maximize the signal-to-noise ratio for the analyte.

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Ion Pac Arcus EP-C18 (4.6 mm x 250 mm, 5 µm) | C18 (4.6mm*250mm, 5µm) | Zorbas SB-C18 (100 mm × 3.0 mm, 3.5 μm) |

| Mobile Phase | Methanol:Acetonitrile:Water:10mM Heptane Sulfonate:13mM Triethylamine (10:26:64) at pH 3.3 | Methanol:Water (4:1) at pH 7.4 | Methanol:Water:Formic Acid (65:35:0.5, v/v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 0.2 ml/min |

| Detection | UV at 254 nm | UV at 220 nm | Not Specified |

| Retention Time | 9.9 min | Not Specified | Under 5 min |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation of charged species, making it well-suited for the analysis of ionizable compounds like this compound. CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption.

In the context of analyzing antihistamines, including this compound, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. The separation in CZE is based on the differences in the electrophoretic mobilities of the analytes in a buffer-filled capillary under the influence of an electric field. Key parameters that are optimized during method development include the composition, pH, and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature.

For instance, a study on the simultaneous separation of several antihistamines utilized a phosphate (B84403) buffer at a low pH to ensure that the amine-containing compounds were protonated and carried a positive charge, facilitating their separation. The optimization of the separation conditions considered experimental parameters such as pH, pressure injection, and voltage to achieve maximum resolution and minimum analysis time.

| Parameter | Value |

|---|---|

| Capillary | Fused silica |

| Background Electrolyte (BGE) | 20 mM phosphate buffer |

| pH of BGE | 2.0 |

| Applied Voltage | 5 kV |

| Injection | 2 psi for 1 second |

| Detection | UV at 214 nm |

| Analysis Time | Below 10 minutes |

X-Ray Diffraction for Solid-State Structural Determination and Crystallography

X-ray Diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, providing definitive information about the atomic and molecular structure. maastrichtuniversity.nl For a pharmaceutical compound like this compound, which often exists in a crystalline salt form such as the hydrochloride salt, XRD is crucial for elucidating its three-dimensional structure, identifying polymorphic forms, and ensuring batch-to-batch consistency. nih.gov

Single-crystal X-ray diffraction, when a suitable single crystal can be grown, offers the most detailed structural information, including bond lengths, bond angles, and conformational details. A study on the solid-state structure of diphenhydramine hydrochloride determined that it crystallizes in the orthorhombic space group Pn2₁a. The analysis revealed specific details about the molecular conformation, such as the eclipsed geometry of the oxydimethyleneamino moiety and the 'open book' disposition of the diphenylmethane (B89790) moiety.

Powder X-ray diffraction (PXRD) is a more commonly used technique in the pharmaceutical industry due to its applicability to polycrystalline powders, which is the typical form of active pharmaceutical ingredients (APIs). PXRD is instrumental in polymorph screening, stability studies, and quality control, as different crystalline forms of a compound will exhibit unique diffraction patterns. The determination of the crystal structure from powder diffraction data is also a valuable technique when single crystals are not available. actascientific.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a |

| a | 10.592(2) Å |

| b | 10.761 (2) Å |

| c | 14.280(2) Å |

| Volume | 1627.6(8) ų |

| Z | 4 |

Integration of Multimodal Analytical Platforms for Comprehensive Analysis

A comprehensive understanding of a chemical compound, particularly in the context of pharmaceutical development and quality control, often requires the integration of multiple analytical techniques. nih.gov Multimodal analytical platforms, also known as hyphenated techniques, combine the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopic methods. This approach provides a more complete picture of the sample by furnishing information on both the quantity and the identity of its components in a single analysis.

For the comprehensive analysis of this compound, the coupling of HPLC with mass spectrometry (LC-MS) is a particularly powerful combination. While HPLC effectively separates this compound from impurities and related substances, mass spectrometry provides molecular weight information and structural elucidation through fragmentation patterns. This is invaluable for the identification of unknown impurities and degradation products that may not be distinguishable by UV detection alone.

Similarly, the hyphenation of capillary electrophoresis with mass spectrometry (CE-MS) offers high-resolution separation with sensitive and selective detection. This can be especially advantageous for the analysis of complex samples or when dealing with limited sample volumes.

Other spectroscopic techniques can also be integrated into a multimodal approach. For instance, quantitative analysis of diphenhydramine hydrochloride has been performed using near-infrared (NIR) and Raman spectroscopy. While not directly hyphenated with a separation technique in this study, these vibrational spectroscopy methods can provide rapid and non-destructive analysis of the active ingredient in pharmaceutical dosage forms and could potentially be coupled with other techniques for online monitoring.

The integration of these platforms allows for a more thorough characterization of this compound, from its quantification in formulations to the detailed structural analysis of the bulk drug substance and the identification of trace-level impurities. This comprehensive analytical strategy is essential for ensuring the safety, efficacy, and quality of pharmaceutical products containing this compound.

Q & A

Q. What methodologies address discrepancies in reported enzyme inhibition kinetics?

- Methodological Answer : Standardize assay conditions (substrate concentration, enzyme purity) across labs. Use stopped-flow kinetics for rapid data acquisition and global fitting analysis. Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.